molecular formula C28H21O2P B15210882 1-(1-Benzofuran-2-yl)-2-(triphenyl-lambda~5~-phosphanylidene)ethan-1-one CAS No. 23489-30-7

1-(1-Benzofuran-2-yl)-2-(triphenyl-lambda~5~-phosphanylidene)ethan-1-one

Cat. No.: B15210882
CAS No.: 23489-30-7
M. Wt: 420.4 g/mol
InChI Key: ZNDWFGMSRDNHFG-UHFFFAOYSA-N
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Description

1-(1-Benzofuran-2-yl)-2-(triphenyl-lambda~5~-phosphanylidene)ethan-1-one is a benzofuran-based compound featuring a triphenylphosphoranylidene (P=C) moiety. This structure combines the aromatic benzofuran system, known for its bioactivity in medicinal chemistry , with a ylide-like phosphoranylidene group, which imparts unique electronic and reactive properties. The compound’s synthesis typically involves functionalization of 1-(1-benzofuran-2-yl)ethanone intermediates, as seen in analogous benzofuran derivatives . Its structural duality makes it a candidate for applications in catalysis, organic synthesis, and bioactive molecule development.

Properties

CAS No.

23489-30-7

Molecular Formula

C28H21O2P

Molecular Weight

420.4 g/mol

IUPAC Name

1-(1-benzofuran-2-yl)-2-(triphenyl-λ5-phosphanylidene)ethanone

InChI

InChI=1S/C28H21O2P/c29-26(28-20-22-12-10-11-19-27(22)30-28)21-31(23-13-4-1-5-14-23,24-15-6-2-7-16-24)25-17-8-3-9-18-25/h1-21H

InChI Key

ZNDWFGMSRDNHFG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=CC(=O)C2=CC3=CC=CC=C3O2)(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

The synthesis of 1-(Benzofuran-2-yl)-2-(triphenylphosphoranylidene)ethanone typically involves the construction of the benzofuran ring followed by the introduction of the triphenylphosphoranylidene group. One common synthetic route includes:

Chemical Reactions Analysis

1-(Benzofuran-2-yl)-2-(triphenylphosphoranylidene)ethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

1-(1-Benzofuran-2-yl)-2-(phenylsulfonyl)ethan-1-one

  • Structure : Replaces the phosphoranylidene group with a sulfonyl substituent.
  • Properties : Exhibits strong hydrogen-bonding interactions (C–H···O) in the crystal lattice, leading to a layered packing arrangement .
  • Synthesis : Prepared via sulfonation reactions, contrasting with the Wittig or ylide-based routes used for phosphoranylidene analogs.

1-(1-Benzofuran-2-yl)-2-(methylsulfanyl)ethan-1-one

  • Structure : Contains a methylsulfanyl (-SMe) group instead of the phosphoranylidene moiety.
  • Properties: Lower molecular weight (206.26 g/mol vs. ~434.4 g/mol for the target compound) and altered solubility due to the non-polar thioether group .

1-(1-Benzofuran-2-yl)-2-bromoethan-1-one

  • Structure : Bromine substituent at the acetyl position.
  • Applications : Serves as a precursor for nucleophilic substitution reactions, unlike the phosphoranylidene derivative, which participates in cycloaddition or ylide-mediated transformations .

Table 1: Physical Properties of Benzofuran-Based Ethanones

Compound Molecular Weight (g/mol) Key Functional Group Notable Properties
Target Compound ~434.4 Triphenylphosphoranylidene Ylide reactivity, potential for catalysis
1-(1-Benzofuran-2-yl)-2-(phenylsulfonyl)ethan-1-one 300.32 Sulfonyl Layered crystal packing
1-(1-Benzofuran-2-yl)-2-bromoethan-1-one 239.07 Bromoacetyl Precursor for cross-coupling

Phosphoranylidene-Containing Analogs

Benzoylmethylenetriphenylphosphorane (CAS 859-65-4)

  • Structure : Lacks the benzofuran ring but shares the P=C group.
  • Reactivity : Used in Wittig reactions for alkene synthesis, suggesting similar applications for the target compound .
  • Thermal Stability : Higher decomposition temperatures due to the absence of the oxygen-rich benzofuran system.

1-Triphenylphosphoranylidene-2-propanone

  • Structure : Simplified acetyl-phosphoranylidene system without benzofuran.
  • Applications : Demonstrated utility in ketone synthesis via ylide intermediates, a reactivity profile likely shared by the target compound .

Table 2: Reactivity Comparison of Phosphoranylidene Derivatives

Compound Key Reactivity Applications
Target Compound Ylide-mediated cycloadditions Heterocycle synthesis, catalysis
Benzoylmethylenetriphenylphosphorane Wittig olefination Alkene synthesis
1-Triphenylphosphoranylidene-2-propanone Ketone functionalization Organic intermediate synthesis

Antimicrobial Activity

  • Target Compound: Limited direct data, but benzofuran derivatives like oxime ethers show notable antimicrobial activity (e.g., MIC values < 50 µg/mL against S. aureus) .

Antiproliferative Effects

  • 2-(1-Benzofuran-2-yl)quinoline-4-carboxylic Acids: Demonstrated antiproliferative activity against cancer cell lines (IC₅₀ ~10–20 µM) , highlighting the benzofuran scaffold’s medicinal relevance.

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